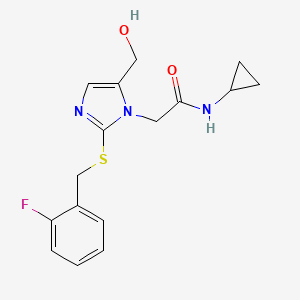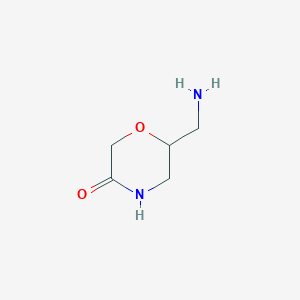
6-(Aminomethyl)morpholin-3-one
Vue d'ensemble
Description
6-(Aminomethyl)morpholin-3-one (CAS# 793644-35-6) is a useful research chemical . It has a molecular weight of 130.15 and a molecular formula of C5H10N2O2 .
Synthesis Analysis
Morpholines, including 6-(Aminomethyl)morpholin-3-one, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used to synthesize various morpholines .Molecular Structure Analysis
The molecular structure of 6-(Aminomethyl)morpholin-3-one includes both amine and ether functional groups . The InChI key is RRAANKOMZXHCIN-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 6-(Aminomethyl)morpholin-3-one involves a sequence of coupling, cyclization, and reduction reactions . The reaction involves the use of amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
6-(Aminomethyl)morpholin-3-one has a molecular weight of 130.15 and a molecular formula of C5H10N2O2 . It has a high GI absorption and is not BBB permeant . It is not a substrate or inhibitor for various CYP enzymes .Applications De Recherche Scientifique
Imaging Monoacylglycerol Lipase in the Brain
“6-(Aminomethyl)morpholin-3-one” has been used as a novel scaffold for imaging Monoacylglycerol lipase (MAGL) via positron emission tomography (PET) . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders .
However, the slow kinetics of the morpholin-3-one derivative in vivo hampered its application. To overcome this, structural optimization was conducted and eleven novel MAGL inhibitors were designed and synthesized .
Development of PET Tracer
Based on the results from MAGL inhibitory potency, in vitro metabolic stability, and surface plasmon resonance assays, a compound was identified as a potential MAGL PET tracer candidate . This compound was synthesized via a direct 11CO2 fixation method and successfully mapped MAGL distribution patterns on rodent brains in in vitro autoradiography .
Improved Kinetic Profile for PET Imaging
PET studies in mice using the synthesized compound demonstrated its improved kinetic profile compared to the lead structure . Its high specificity in vivo was proved by using MAGL knockout mice .
Potential for Clinical Translation
Although further studies confirmed that the synthesized compound is a P-glycoprotein (P-gp) substrate in mice, its low P-gp efflux ratio on cells transfected with human protein suggests that it should not be an issue for the clinical translation of the compound as a novel reversible MAGL PET tracer in human subjects .
Warranting Further Clinical Evaluation
Overall, the synthesized compound showed promising results warranting further clinical evaluation . It could potentially be used as a novel reversible MAGL PET tracer in human subjects .
Safety And Hazards
6-(Aminomethyl)morpholin-3-one is classified as a danger and has a hazard statement of H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Propriétés
IUPAC Name |
6-(aminomethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-1-4-2-7-5(8)3-9-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAANKOMZXHCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)morpholin-3-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)
![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)


![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2371973.png)

![2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2371977.png)
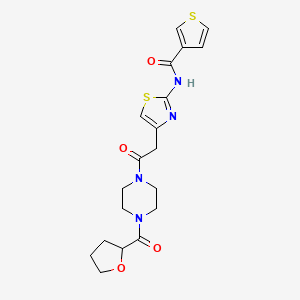

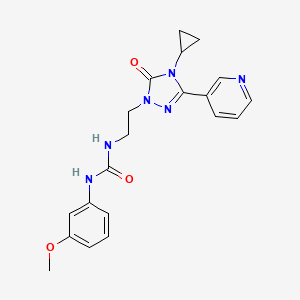
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)
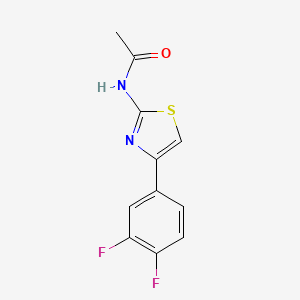
![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)
